molecular formula C24H15F3N4OS B11632598 2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11632598
M. Wt: 464.5 g/mol
InChI Key: BAIVPVRPBIJVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamides with thiols under mild conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline core.

Scientific Research Applications

2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H15F3N4OS

Molecular Weight

464.5 g/mol

IUPAC Name

2-(quinazolin-4-ylsulfanylmethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H15F3N4OS/c25-24(26,27)15-6-5-7-16(12-15)31-21(30-20-11-4-2-9-18(20)23(31)32)13-33-22-17-8-1-3-10-19(17)28-14-29-22/h1-12,14H,13H2

InChI Key

BAIVPVRPBIJVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.